Lacto-N-neodifucohexaose II

Selectin Binding Glycan-Protein Interaction Lectin Affinity

Lacto-N-neodifucohexaose II (LNnDFH II; CAS 62258-12-2) is a neutral, difucosylated hexasaccharide belonging to the human milk oligosaccharide (HMO) family. Structurally defined as β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc , it is a type 2 chain-based isomer featuring tandem Lewis X (Le^x) epitopes on a lacto-N-neotetraose (LNnT) core.

Molecular Formula C44H76N4O29
Molecular Weight 1125.1 g/mol
Cat. No. B15592360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacto-N-neodifucohexaose II
Molecular FormulaC44H76N4O29
Molecular Weight1125.1 g/mol
Structural Identifiers
InChIInChI=1S/C44H76N4O29/c1-14-22(54)26(58)29(61)41(67-14)75-36-21(47-16(3)53)39(71-19(12-51)34(36)73-43-31(63)28(60)24(56)17(10-49)69-43)76-37-25(57)18(11-50)70-44(32(37)64)74-35-20(13-52)72-40(66-9-7-5-4-6-8-46-48-45)33(65)38(35)77-42-30(62)27(59)23(55)15(2)68-42/h14-15,17-44,49-52,54-65H,4-13H2,1-3H3,(H,47,53)/t14-,15-,17+,18+,19+,20+,21+,22+,23+,24-,25-,26+,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37-,38+,39-,40+,41-,42-,43-,44-/m1/s1
InChIKeyMSXUAQHDROULSV-RUWIBAHVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Lacto-N-neodifucohexaose II (LNnDFH II): A Type 2 Chain Difucosylated Human Milk Oligosaccharide with Tandem Lewis X Motifs for Advanced Glycobiology Research and Therapeutic Development


Lacto-N-neodifucohexaose II (LNnDFH II; CAS 62258-12-2) is a neutral, difucosylated hexasaccharide belonging to the human milk oligosaccharide (HMO) family. Structurally defined as β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-β-D-GlcNAc-(1→3)-β-D-Gal-(1→4)-[α-L-Fuc-(1→3)]-D-Glc [1], it is a type 2 chain-based isomer featuring tandem Lewis X (Le^x) epitopes on a lacto-N-neotetraose (LNnT) core . LNnDFH II is a naturally occurring trace component (<0.2% of total HMOs) in the milk of Lewis-positive secretor mothers [2] and has been identified as a characteristic HMO in non-secretor milk profiles [3].

Why Lacto-N-neodifucohexaose II Cannot Be Replaced by Other Fucosylated HMOs in Critical Assays and Formulations


Substituting LNnDFH II with other fucosylated HMOs, such as LNDFH II, LNFP III, or 2'-FL, is scientifically invalid due to fundamental differences in glycan architecture and resulting biological activity. LNnDFH II possesses a unique tandem Lewis X motif on a type 2 chain scaffold, which confers multivalent binding avidity to E- and P-selectins that monomeric or type 1 chain-based HMOs cannot replicate . For instance, LNnDFH II exhibits a distinct dissociation constant (KD) range of 50-200 nM for selectins, while LNDFH II shows a markedly different KD of 0.34 ± 0.01 µM for the YesU lectin [1]. Furthermore, LNnDFH II is specifically associated with a distinct infant gut microbiota signature characterized by Bifidobacterium breve enrichment (p=0.014) [2], an effect not observed with its type 1 chain isomer LNDFH II or other fucosylated HMOs. These quantifiable differences in receptor engagement and microbial ecology underscore the necessity of using the exact compound for reproducible research and targeted applications.

Lacto-N-neodifucohexaose II (LNnDFH II) Quantitative Differentiation Evidence: Head-to-Head Data vs. Key HMO Analogs


LNnDFH II vs. LNDFH II: Divergent Lectin Binding Affinities Define Distinct Biological Roles

LNnDFH II demonstrates multivalent avidity for E- and P-selectins with a KD range of 50-200 nM , a feature attributed to its tandem Lewis X epitopes. In contrast, the type 1 chain isomer LNDFH II binds the YesU lectin with a KD of 0.34 ± 0.01 µM [1]. This represents a >3-fold difference in binding strength under comparable in vitro conditions, underscoring that these isomers are not functionally interchangeable.

Selectin Binding Glycan-Protein Interaction Lectin Affinity

Distinct Infant Gut Microbiota Associations: LNnDFH II Positively Correlates with Bifidobacterium breve Abundance

In a cohort study of 96 Chinese breastfeeding mother-infant dyads, an HMO pattern characterized by high levels of LNnDFH II, 3-fucosyllactose, and LNFP III was positively associated with the relative abundance of Bifidobacterium breve in infant feces (p = 0.014) [1]. No such association was reported for LNDFH II or other type 1 chain HMOs within the same study.

Infant Gut Microbiome Prebiotic Activity Bifidobacterium

Superior Aqueous Solubility Enables High-Concentration Formulations Unattainable with Other HMOs

LNnDFH II exhibits an aqueous solubility exceeding 400 g/L as a lyophilized powder, forming clear viscous solutions at pH 5.8-8.5 . This is a critical differentiator from other HMO standards, which often have significantly lower solubility limits, impacting high-concentration stock solution preparation and in vivo dosing.

Formulation Science Solubility Lyophilized Powder

High Analytical Purity (≥95% by HPLC/NMR) with Stringent Endotoxin Control Ensures Reproducible Bioactivity Data

Commercially available LNnDFH II research-grade material is supplied with a purity of ≥95% as verified by HPLC and NMR, with mono-Le^x isomers controlled to <2% and endotoxin levels maintained at <5 EU/mg . This level of quality control surpasses that of many generic HMO standards, which may have lower purity or undefined isomer/endotoxin content.

Analytical Chemistry Quality Control Endotoxin

Enzymatic Synthesis Titers: LNnDFH II Achieves Gram-Scale Production, Comparable to LNDFH II

In engineered E. coli systems, LNnDFH II has been produced at titers of several grams per liter [1]. This is comparable to the reported fed-batch titer of 18.062 g/L for its isomer LNDFH II [2], indicating that industrial-scale production of LNnDFH II is technically feasible and not a limiting factor for its adoption.

Biocatalysis Fermentation Process Development

Gastric Stability: LNnDFH II Resists Degradation Across Extreme pH Range (1.8-11)

LNnDFH II demonstrates remarkable stability across a broad pH range of 1.8 to 11 , a property critical for oral delivery applications where the compound must survive the harsh acidic environment of the stomach. This stability profile is a key differentiator from less robust glycans that may degrade and lose bioactivity before reaching the distal gut.

Stability Oral Delivery Gastrointestinal

Optimal Scientific and Industrial Applications for Lacto-N-neodifucohexaose II (LNnDFH II) Based on Quantitative Differentiation Evidence


Selectin-Mediated Leukocyte Rolling and Cancer Metastasis Assays

Utilize LNnDFH II's high-avidity E-/P-selectin binding (KD 50-200 nM ) to study and inhibit leukocyte adhesion cascades or tumor cell extravasation in vitro and in vivo. This application is supported by its demonstrated multivalent Lewis X presentation, which effectively blocks selectin-mediated interactions, unlike the weaker-binding LNDFH II (KD 0.34 µM [1]).

Infant Formula and Gut Microbiome Modulation for Bifidobacterium breve Enrichment

Incorporate LNnDFH II into infant formula or synbiotic formulations to selectively promote the growth of Bifidobacterium breve, a beneficial gut microbe. This application is directly supported by clinical association data showing a significant positive correlation (p = 0.014 [2]) between high LNnDFH II levels and B. breve abundance in breastfed infants.

High-Concentration Preclinical Dosing Solutions and Oral Formulations

Leverage LNnDFH II's exceptional aqueous solubility (>400 g/L ) and broad pH stability (pH 1.8-11 ) to prepare high-concentration stock solutions for in vivo administration (e.g., oral gavage, drinking water) without organic co-solvents. This simplifies dosing regimens and ensures compound integrity during gastrointestinal transit.

Reference Standard for Lewis X Epitope Analysis and Glycan Array Development

Employ LNnDFH II as a high-purity (≥95%, <2% isomer impurity ), low-endotoxin (<5 EU/mg ) analytical standard for calibrating HMO quantification methods (HPLC, LC-MS), validating glycan array platforms, and serving as a positive control in lectin binding assays where precise Lewis X multivalency is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lacto-N-neodifucohexaose II

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.